

Methyl Isonipecotate: A Versatile Scaffold in Modern Drug Discovery

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, also known as methyl 4-piperidinecarboxylate, is a heterocyclic ester that has emerged as a critical building block in medicinal chemistry and drug discovery. Its rigid piperidine core provides a three-dimensional framework that is increasingly sought after in the design of novel therapeutics, moving away from the predominantly flat structures of many screening compounds. This technical guide delves into the core research applications of **methyl isonipecotate**, providing an in-depth overview of its use in the synthesis of enzyme inhibitors, antitubercular agents, and as a versatile intermediate in various organic reactions. The guide will present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers in leveraging this valuable scaffold.

Core Applications in Research

Methyl isonipecotate serves as a foundational scaffold for the synthesis of a diverse array of biologically active molecules. Its utility stems from the reactive ester group and the secondary amine of the piperidine ring, which allow for a variety of chemical modifications.

Soluble Epoxide Hydrolase (sEH) Inhibitors



Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain. **Methyl isonipecotate** derivatives are integral to the development of potent sEH inhibitors.

Quantitative Data: sEH Inhibition

The following table summarizes the inhibitory activity (IC₅₀) of various compounds derived from piperidine scaffolds, similar to those synthesized from **methyl isonipecotate**.

Compound Class	Representative Compound/Sc affold	Target Species	IC50 (nM)	Reference
Adamantyl Piperidinyl Urea	AR9281 (APAU)	Human sEH	7.0	[1]
Sulfonyl Urea	Compound 4f	Human sEH	2.94	[1]
Sulfonyl Urea	Compound 4I	Human sEH	1.69	[1]
Benzoxazolone- 5-Urea	Compound 33	Human sEH	0.39	[1]
Squaryl Sulfonamide	Compound A1	Human sEH	0.1	[2]
Squaryl Sulfonamide	Compound A9	Human sEH	0.1	[2]

Experimental Protocol: Fluorescence-Based sEH Inhibition Assay[3][4][5][6][7]

This protocol outlines a common method for determining the IC50 values of sEH inhibitors.

Materials:

- Human recombinant sEH enzyme
- Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.4, containing 0.1 mg/mL BSA)



- Fluorogenic substrate (e.g., PHOME (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
- Test compounds (sEH inhibitors) dissolved in DMSO
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the sEH enzyme to each well, followed by the test compound or vehicle (DMSO) control.
- Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Antitubercular Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular drugs. The piperidine scaffold present in **methyl isonipecotate** is a feature in several compounds with antimycobacterial activity.

Quantitative Data: Antitubercular Activity



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The following table presents the minimum inhibitory concentration (MIC) of various antitubercular agents containing piperazine or piperidine moieties.



Compound Series	Representative Compound	MIC (μg/mL)	Reference
4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-olanalogues	Compound 5h	1.56	[8]
4-(3-(4-substituted piperazin-1-yl)- quinoxalin-2-yl)- naphthalen-1-ol analogues	Compound 5n	1.56	[8]
4-(3-(4-substituted piperazin-1-yl)- quinoxalin-2-yl)- naphthalen-1-ol analogues	Compound 5q	1.56	[8]
4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-olanalogues	Compound 5c	3.125	[8]
4-(3-(4-substituted piperazin-1-yl)- quinoxalin-2-yl)- naphthalen-1-ol analogues	Compound 5d	3.125	[8]
N-(6-(4-(pyrazine-2- carbonyl)piperazin-1- yl)pyridin-3- yl)benzamide derivatives	Compound 6a	1.35 μΜ	[9]
N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-	Compound 6e	2.18 μΜ	[9]



yl)pyridin-3yl)benzamide derivatives

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a widely used method to determine the MIC of compounds against Mycobacterium tuberculosis.

Materials:

- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- Test compounds dissolved in DMSO
- · Alamar Blue reagent
- 96-well microplates

Procedure:

- In a 96-well microplate, prepare serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth.
- Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
- Include positive (bacteria only) and negative (broth only) controls on each plate.
- Seal the plates and incubate at 37°C for 5-7 days.
- After incubation, add Alamar Blue reagent to each well.
- Re-incubate the plates for 24 hours.
- Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.



 The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

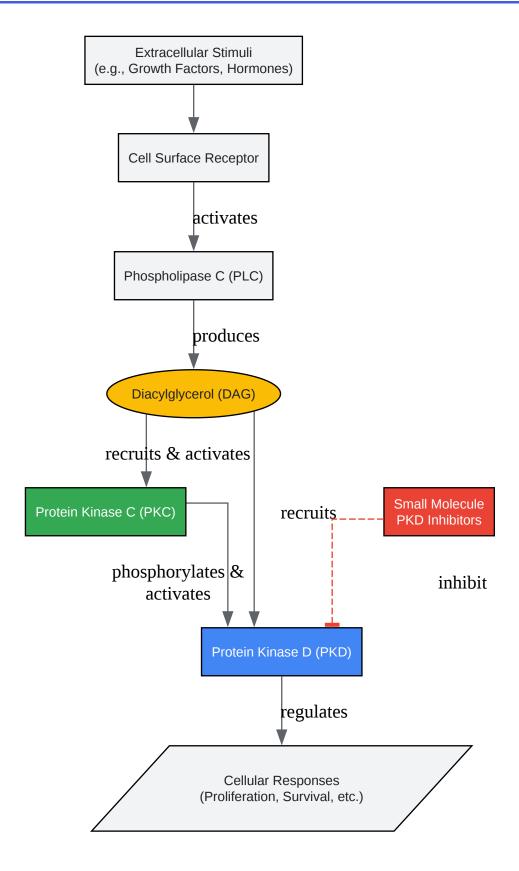
Protein Kinase D (PKD) Inhibitors

Protein Kinase D (PKD) is a family of serine/threonine kinases involved in various cellular processes, and its dysregulation is implicated in diseases such as cancer and cardiac hypertrophy. Small molecule inhibitors of PKD are valuable research tools and potential therapeutics. The piperidine scaffold can be incorporated into the design of such inhibitors.

Signaling Pathway: Protein Kinase D Activation and Inhibition

The following diagram illustrates the canonical activation pathway of PKD and the points of intervention for small molecule inhibitors.





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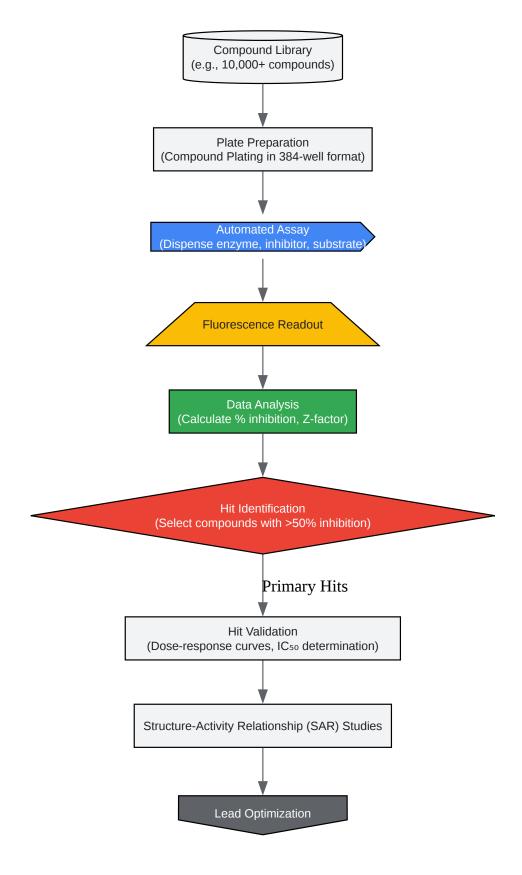
Caption: The Protein Kinase D (PKD) signaling pathway and points of inhibitor action.



Experimental Workflows High-Throughput Screening (HTS) for sEH Inhibitors

The discovery of novel sEH inhibitors often begins with high-throughput screening of large compound libraries. The following diagram outlines a typical workflow for such a screening campaign.





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Caption: A typical high-throughput screening workflow for identifying sEH inhibitors.



Conclusion

Methyl isonipecotate is a cornerstone molecule in contemporary drug discovery, offering a versatile and synthetically tractable scaffold for the development of novel therapeutics. Its application in the synthesis of potent sEH inhibitors, promising antitubercular agents, and as a framework for kinase inhibitors highlights its significance. The quantitative data, detailed protocols, and workflow diagrams provided in this guide aim to equip researchers with the necessary information to effectively utilize **methyl isonipecotate** in their research endeavors, ultimately contributing to the advancement of new medicines.

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